[(1E)-2-(5-methoxy-2-nitrophenyl)ethenyl]dimethylamine
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Overview
Description
(E)-2-(5-methoxy-2-nitrophenyl)-N,N-dimethylethenamine is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a methoxy group, a nitro group, and a dimethylethenamine moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(5-methoxy-2-nitrophenyl)-N,N-dimethylethenamine typically involves the following steps:
Nitration: The starting material, 5-methoxy-2-nitroaniline, is prepared by nitrating 5-methoxyaniline using a mixture of concentrated sulfuric acid and nitric acid.
Formation of the Ethenamine Moiety: The nitro compound is then subjected to a reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under basic conditions to form the corresponding enamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(5-methoxy-2-nitrophenyl)-N,N-dimethylethenamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), alkyl halides.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed
Reduction: 2-(5-methoxy-2-aminophenyl)-N,N-dimethylethenamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinones and other oxidized products.
Scientific Research Applications
(E)-2-(5-methoxy-2-nitrophenyl)-N,N-dimethylethenamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-2-(5-methoxy-2-nitrophenyl)-N,N-dimethylethenamine involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The methoxy group and the dimethylethenamine moiety may also contribute to the compound’s overall activity by modulating its binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
2-(5-methoxy-2-nitrophenyl)ethanamine: Lacks the dimethyl groups on the ethenamine moiety.
2-(5-methoxyphenyl)-N,N-dimethylethenamine: Lacks the nitro group.
2-(2-nitrophenyl)-N,N-dimethylethenamine: Lacks the methoxy group.
Uniqueness
(E)-2-(5-methoxy-2-nitrophenyl)-N,N-dimethylethenamine is unique due to the presence of both the methoxy and nitro groups on the phenyl ring, along with the dimethylethenamine moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
Properties
IUPAC Name |
2-(5-methoxy-2-nitrophenyl)-N,N-dimethylethenamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-12(2)7-6-9-8-10(16-3)4-5-11(9)13(14)15/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXFAOADJACLLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=CC(=C1)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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